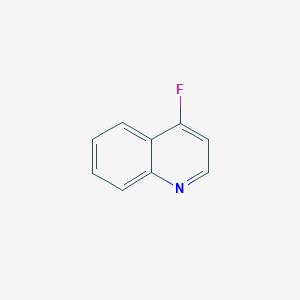

4-Fluoroquinoline

Description

Properties

IUPAC Name |

4-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCUJTLKJPQFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192593 | |

| Record name | Quinoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-70-7 | |

| Record name | 4-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 4-Fluoroquinoline Scaffold

An In-Depth Technical Guide to the Core Properties of 4-Fluoroquinoline

Executive Summary: this compound is a foundational heterocyclic compound of paramount importance in medicinal chemistry. It serves as the privileged scaffold for the vast class of fluoroquinolone antibiotics, a group of synthetic broad-spectrum antibacterial agents that have been critical in treating a wide range of bacterial infections. The strategic placement of a fluorine atom on the quinoline ring system dramatically enhances the biological activity of its derivatives, primarily by improving the inhibition of bacterial DNA gyrase and topoisomerase IV. This guide provides a detailed examination of the fundamental physicochemical properties, synthesis, spectroscopic characteristics, and core reactivity of this compound. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and application of quinoline-based therapeutic agents.

The quinoline ring system is a bicyclic aromatic heterocycle that forms the nucleus of many biologically active compounds. The introduction of a fluorine atom to create this compound transforms this simple scaffold into a "privileged structure" in drug discovery.[1] This designation is reserved for molecular frameworks that can provide ligands for more than one type of biological receptor, leading to the development of multiple therapeutic agents.

The primary significance of this compound lies in its role as the core of fluoroquinolone antibiotics.[2] The first generation of quinolone antibacterials, such as nalidixic acid, had a limited spectrum of activity.[1] The breakthrough came with the introduction of a fluorine atom at the C-6 position (in the standard numbering of fluoroquinolone drugs), which corresponds to the C-4 position of the parent quinoline ring. This single substitution was found to dramatically enhance the inhibition of DNA gyrase, a crucial bacterial enzyme, thereby boosting antibacterial potency and broadening the spectrum of activity.[3] Consequently, this compound is not merely a chemical reagent but the cornerstone upon which second, third, and fourth-generation antibiotics like Ciprofloxacin, Levofloxacin, and Moxifloxacin were built.[2][4] Understanding its basic properties is therefore essential for the rational design of new and more effective antimicrobial agents.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial determinants of their solubility, absorption, and bioavailability.[5][6] As a class, these compounds are zwitterionic at physiological pH, which contributes to their characteristic low water solubility in the pH range of 6 to 8.[5]

| Property | Value / Description | Source(s) |

| CAS Number | 394-70-7 | [7] |

| Molecular Formula | C₉H₆FN | [7] |

| Molecular Weight | 147.15 g/mol | [7] |

| Appearance | Typically a solid powder, ranging from white to pale yellow. | [8] |

| Melting Point | Data for the parent compound is not readily available. Related derivatives have high melting points, often with decomposition (e.g., Ciprofloxacin: 255-257 °C).[2] | [2] |

| Solubility | Generally low solubility in water at neutral pH. Soluble in organic solvents such as n-butanol and DMSO. The solubility of derivatives increases at pH values below 5 and above 10.[5][9][10] | [5][9] |

| pKa | The quinolone structure contains both an acidic carboxylic acid group (in derivatives) and a basic nitrogen in the piperazine ring (in derivatives). A predicted pKa for the parent this compound is approximately 3.87. | [11] |

Synthesis of the 4-Quinolone Core: The Gould-Jacobs Reaction

The most established and versatile method for constructing the 4-quinolone core is the Gould-Jacobs reaction, first reported in 1939.[12] This thermal cyclization process remains a cornerstone of quinolone synthesis in both academic and industrial settings.[13]

Reaction Mechanism

The reaction proceeds in a series of well-defined steps:

-

Condensation: An aniline derivative undergoes a nucleophilic attack on an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[7][11]

-

Thermal Cyclization: The intermediate is heated to high temperatures (often >250 °C) in a high-boiling point solvent like diphenyl ether. This induces a 6-electron electrocyclization, forming the quinoline ring.[7][14]

-

Saponification & Decarboxylation (Optional): The resulting ester can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon further heating to yield the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[11][13]

Modern modifications, such as using microwave irradiation or Eaton's reagent (P₂O₅ in methanesulfonic acid), can significantly reduce reaction times and improve yields under milder conditions.[14]

Experimental Protocol: Generalized Gould-Jacobs Synthesis of a 4-Quinolone-3-Carboxylate

This protocol is a generalized procedure based on established methodologies for the synthesis of the quinolone core.[14][15]

Step 1: Condensation of Aniline with EMME

-

To a round-bottom flask, add the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 to 3.0 eq).

-

Heat the neat mixture at 145°C with stirring for approximately 1 hour. Alternatively, reflux the mixture in ethanol for 2 hours.[14][15]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.

-

Cool the reaction mixture. If a solid precipitates, collect it by filtration and wash with a cold solvent like acetonitrile or acetone to yield the anilinomethylene malonate intermediate.

Step 2: Thermal Cyclization

-

Add the dried anilinomethylene malonate intermediate to a high-boiling point solvent, such as diphenyl ether.

-

Heat the mixture to approximately 250°C under a nitrogen atmosphere.

-

Maintain this temperature for 30-60 minutes, monitoring the cyclization by TLC.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Dilute the mixture with a hydrocarbon solvent (e.g., hexane) to further precipitate the product.

-

Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent to remove the diphenyl ether, and dry under a vacuum to yield the ethyl 4-quinolone-3-carboxylate product.

Visualization of the Synthesis Workflow

Caption: A simplified workflow for the Gould-Jacobs synthesis of the 4-quinolone core.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectra of fluoroquinolones are characterized by several key absorption bands. A strong absorption between 1000-1100 cm⁻¹ is indicative of the C-F stretching vibration.[16] For derivatives containing a carboxylic acid and a ketone, characteristic C=O stretching vibrations are observed around 1700-1730 cm⁻¹ (carboxyl) and 1610-1630 cm⁻¹ (4-keto group).[17] Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons on the quinoline ring typically resonate in the δ 7.0-9.0 ppm region.[18] The chemical shifts are notably concentration-dependent due to intermolecular self-association phenomena.[19]

-

¹³C NMR: The carbon atoms of the aromatic rings appear in the δ 110-150 ppm range. The carbonyl carbon (C4) is significantly downfield, often above δ 175 ppm. The carbon directly bonded to the fluorine atom (C4) will show a large coupling constant (¹JCF).

-

¹⁹F NMR: This is a crucial technique for confirming the presence and position of the fluorine atom. A single resonance is expected for this compound.

-

-

Mass Spectrometry (MS): Electron ionization (EI) and electrospray ionization (ESI) are commonly used.[20] Under ESI-MS, the protonated molecule [M+H]⁺ is readily observed. Tandem MS (MS/MS) reveals characteristic fragmentation patterns, often involving the loss of small molecules like H₂O and CO₂ from the core, or cleavage of substituents at positions like C7 in antibiotic derivatives.[20]

Core Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The key to transforming the this compound scaffold into a diverse library of drug candidates is the activation of the ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at C4 and the electron-withdrawing nature of the bicyclic ring system make this position susceptible to attack by nucleophiles.[21] This reaction is fundamental to introducing side chains, such as piperazine rings, which are crucial for the antibacterial activity of many fluoroquinolones.[15]

Mechanism of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Addition (Rate-Determining Step): A nucleophile (e.g., the nitrogen of a piperazine ring) attacks the electron-deficient carbon atom bearing the leaving group (fluorine). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[22]

-

Elimination: The leaving group (fluoride ion) is expelled, which restores the aromaticity of the ring and yields the final substituted product.

Counterintuitively, fluorine is an excellent leaving group in SNAr reactions, often reacting faster than chlorine or bromine.[23] This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond and withdraws electron density from the ring, making the carbon more electrophilic and accelerating the attack.[21]

Visualization of the SNAr Reactivity

Caption: The addition-elimination mechanism of SNAr on the this compound core. (Note: Image placeholders would be replaced with actual chemical structures in a final document)

Role as a "Privileged Scaffold" in Drug Discovery

The this compound core is a quintessential example of a privileged scaffold. By making systematic modifications at various positions around the ring, chemists can fine-tune the compound's properties to optimize its antibacterial spectrum, potency, pharmacokinetics, and safety profile.[15]

Structure-Activity Relationship (SAR) of Derivatives

-

N-1 Position: Substitution here is crucial for potency and cell penetration. Small alkyl groups like ethyl or cyclopropyl (as in Ciprofloxacin) generally confer broad-spectrum activity.[24]

-

C-3 Position: A carboxylic acid group is essential for binding to DNA gyrase and is a hallmark of nearly all clinically used fluoroquinolones.[3]

-

C-4 Position: The keto group is also critical for the interaction with DNA gyrase.[3]

-

C-6 Position: The fluorine atom at this position (standard drug numbering) is the key to high potency and gyrase inhibition.[24]

-

C-7 Position: This position is the most common site for modification to modulate the antibacterial spectrum and pharmacokinetic properties. The addition of a piperazine ring enhances activity against Gram-negative bacteria, while further substitution on this ring can improve Gram-positive coverage.[15][24]

-

C-8 Position: Substitution with a fluorine or methoxy group can enhance anaerobic activity and affect pharmacokinetics.[15]

Visualization of Fluoroquinolone SAR

Caption: Key modification sites on the fluoroquinolone scaffold and their impact on biological activity. (Note: Image placeholders would be replaced with actual chemical structures in a final document)

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicology data is limited, compounds in the quinolone class can be mutagenic and require careful handling to avoid inhalation, ingestion, and skin contact.[11] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is recommended to store the compound in a cool, dry, and well-ventilated area, sealed in its container.[11]

Conclusion

This compound is a molecule of fundamental importance whose simple structure belies its profound impact on modern medicine. Its core properties—particularly the activating effect of the fluorine atom on nucleophilic substitution and its role as a pharmacophore for DNA gyrase inhibition—have enabled the development of a vast arsenal of life-saving antibiotics. A thorough understanding of its synthesis, reactivity, and structure-activity relationships remains critical for scientists and researchers dedicated to overcoming the challenge of antimicrobial resistance and developing the next generation of quinoline-based therapeutics.

References

- Val C. J. et al. (2009). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 14(9), 3438-3448.

- Merck & Co. (n.d.). Gould-Jacobs Reaction. In The Merck Index Online.

- Struga, M. et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6606.

- Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics.

- Química Orgánica. (2010). Síntesis de Antibióticos Fluoroquinolónicos.

- Al-Hiari, Y. M. et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Research International, 21(3), 1-10.

- Dorofeev, V. L., & Tyukavkina, N. A. (2004). Melting Point Determination for the Analysis of Drugs of the Fluoroquinolone Group. Pharmaceutical Chemistry Journal, 38(6), 333-335.

- IAEA. (n.d.). Mass spectrometric study of some fluoroquinolone drugs.

- Jha, K. K., & Jha, A. K. (2020). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. International Journal of Chemistry Studies, 4(4), 01-03.

- Ochekpe, N. A. et al. (2009). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. The Journal of Science and Practice of Pharmacy, 6(1).

- PubChem. (n.d.). Fleroxacin. National Center for Biotechnology Information.

- Stahlmann, R., & Lode, H. M. (2013). Overview of Side-Effects of Antibacterial Fluoroquinolones. Infections, 1(1), 1-20.

- Patel, N. B., & Patel, S. D. (2009). Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones. Medicinal Chemistry Research, 19(7), 778-791.

- Ross, D. L., & Riley, C. M. (1992). Aqueous solubilities of some variously substituted quinolone antimicrobials. International journal of pharmaceutics, 83(1-3), 267-276.

- Siodłak, D. et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1475.

- Candeias, M. M. et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 14(7), 686.

- PubChem. (n.d.). Ciprofloxacin. National Center for Biotechnology Information.

- Tang, Q. et al. (2006). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 17(11), 1547-1557.

- Dorofeev, V. L. (2004). Infrared spectra and the structure of drugs of the fluoroquinolone group. Pharmaceutical Chemistry Journal, 38, 693-697.

- Michaleas, S., & Antoniadou-Vyza, E. (2006). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of pharmaceutical and biomedical analysis, 42(4), 405-410.

- Jha, A. K. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 24-27.

- Frąckowiak, A., & Kokot, Z. J. (2012). Quantitative analysis of norfloxacin by 1H NMR and HPLC. Acta Poloniae Pharmaceutica, 69(2), 207-212.

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- ResearchGate. (n.d.). The general chemical structure of FQNs (1,4-quinolones) and numbering.

- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

- Sahoo, S. et al. (2011). FTIR and XRD investigations of some fluoroquinolones. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 165-170.

- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.

- Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone.

- Escudero-Moreno, R. et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 26(18), 5649.

- Turek, M. et al. (2018). Theoretical and experimental study on lipophilicity of selected fluoroquinolones. Journal of Molecular Modeling, 24(11), 316.

- Jha, A. K. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. International Journal of Advanced Research, 8(10), 833-837.

- ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.

- Joshi, M., & Misra, A. (2007). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. AAPS PharmSciTech, 8(2), E42.

- ResearchGate. (n.d.). Chemical shifts (ppm) in 1H NMR spectra of the complexes.

- McCallum, T. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17002-17008.

- Aldred, K. J. et al. (2023). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Expert Opinion on Drug Discovery, 18(9), 957-970.

- Ferraz, R. et al. (2019). Fluoroquinolone-Based Organic Salts and Ionic Liquids as Highly Bioavailable Broad-Spectrum Antimicrobials. ACS Medicinal Chemistry Letters, 10(11), 1546-1551.

Sources

- 1. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. usbio.net [usbio.net]

- 9. jsppharm.org [jsppharm.org]

- 10. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. Gould-Jacobs Reaction [drugfuture.com]

- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ptfarm.pl [ptfarm.pl]

- 19. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

The Synthetic Alchemist's Guide to the 4-Fluoroquinoline Core: A Technical Whitepaper

Abstract

The 4-fluoroquinoline scaffold is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous antibacterial agents and finding increasing application in antiviral, anticancer, and antimalarial drug discovery.[1][2][3] Its unique electronic properties, conferred by the strategic placement of a fluorine atom, significantly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[4] This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to the this compound core, intended for researchers, scientists, and professionals in drug development. We will navigate through classical name reactions that form the bedrock of quinoline synthesis, explore modern catalytic and multicomponent strategies, and provide detailed, field-proven experimental protocols. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout, offering a blend of theoretical understanding and practical application.

The Enduring Significance of the this compound Moiety

The quinoline ring system is a ubiquitous heterocycle in medicinal and industrial chemistry.[5] The introduction of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolone antibiotics, was a pivotal moment in the evolution of this scaffold.[3] This substitution dramatically enhances antibacterial activity by influencing the molecule's interaction with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.[3][4] Beyond its antibacterial prowess, the this compound core is a privileged scaffold in drug discovery due to its rigid, planar structure, which allows for predictable and high-affinity interactions with biological targets.[2] The continuous innovation in synthetic methodologies is crucial for accessing a diverse range of functionalized 4-fluoroquinolines, thereby fueling the engine of drug discovery.[6][7]

Classical Approaches to the 4-Quinolone Backbone: A Foundation of Synthesis

The construction of the fundamental quinolin-4-one skeleton has been a subject of extensive research for over a century, leading to the development of several robust and widely adopted named reactions.[2][5] These methods typically involve the cyclization of aniline derivatives and remain relevant in both academic and industrial settings.

The Gould-Jacobs Reaction: A Thermal Cyclization Mainstay

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone for the synthesis of the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with the 4-quinolone form.[8][9] The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[8][9]

Mechanism: The reaction begins with the nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group of EMME, leading to the formation of an anilidomethylenemalonate intermediate. Subsequent heating, often in a high-boiling solvent like diphenyl ether, induces an intramolecular 6-electron cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline.[9] Saponification and decarboxylation then afford the desired 4-quinolone.[8]

Diagram of the Gould-Jacobs Reaction Pathway:

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [10][11]

This protocol leverages microwave irradiation to accelerate the initial condensation step, offering a more time- and energy-efficient alternative to conventional heating.[10][11]

-

Condensation: A neat mixture of the appropriately substituted aniline (2 mmol) and diethyl ethoxymethylenemalonate (2 mmol) is subjected to microwave irradiation at 170 °C for 7 minutes.

-

Isolation of Intermediate: The reaction mixture is cooled to room temperature, and the resulting solid anilidomethylenemalonate is crystallized from a suitable solvent (e.g., ethanol).

-

Cyclization: The isolated intermediate is then treated with a cyclizing agent, such as Eaton's reagent (7.7% wt P₂O₅ in MeSO₃H), and heated to promote cyclization to the ethyl 4-quinolone-3-carboxylate.

-

Hydrolysis and Decarboxylation: The resulting ester is saponified with aqueous sodium hydroxide, followed by acidification and heating to effect decarboxylation, yielding the final 4-quinolone product.

The Conrad-Limpach-Knorr Synthesis: A Tale of Two Quinolones

The Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters.[12][13][14] A key feature of this reaction is its temperature-dependent regioselectivity, which allows for the selective formation of either 4-quinolones or 2-quinolones.[14]

Mechanism: The reaction initiates with the formation of a Schiff base from the aniline and the β-ketoester.[13] At lower temperatures (kinetic control), cyclization occurs through the enamine tautomer, leading to the formation of the 4-quinolone.[14] At higher temperatures (thermodynamic control), anilide formation is favored, which then cyclizes to the 2-quinolone.[12]

Diagram of the Conrad-Limpach Synthesis Pathway:

Caption: The Conrad-Limpach synthesis pathway.

Comparative Data of Classical Synthesis Methods:

| Reaction | Starting Materials | Key Conditions | Product | Typical Yields |

| Gould-Jacobs | Aniline, Diethyl Ethoxymethylenemalonate | Thermal cyclization (high temp) or Eaton's reagent | 4-Quinolone-3-carboxylate | Good to Excellent[11] |

| Conrad-Limpach | Aniline, β-Ketoester | Low temperature cyclization | 4-Quinolone | Moderate to High[13] |

| Camps Cyclization | o-Acylaminoacetophenone | Base-catalyzed intramolecular cyclization | 2- or 4-Quinolone | Satisfactory[15] |

The Camps Cyclization: An Intramolecular Approach

The Camps cyclization provides a route to both 2- and 4-quinolones through the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones.[8][16] The regioselectivity of the cyclization is dependent on the structure of the starting material and the reaction conditions.[16]

Mechanism: The reaction proceeds via an intramolecular aldol-type condensation.[8] Deprotonation of the active methylene group of the acylamino side chain or the methyl group of the acetophenone, followed by nucleophilic attack on the appropriate carbonyl group, leads to the formation of the quinolone ring system.[8]

Modern Synthetic Strategies: Expanding the Chemical Space

While classical methods provide a solid foundation, modern organic synthesis has introduced a plethora of innovative techniques for the construction of the this compound core, often with improved efficiency, milder reaction conditions, and greater functional group tolerance.[5][6][17]

Multicomponent Reactions (MCRs): A Convergent and Efficient Approach

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool in quinoline synthesis.[6][7] MCRs offer significant advantages in terms of atom economy, reduced waste generation, and the rapid generation of molecular diversity.[6][7] The Povarov reaction, a cycloaddition of an aniline, an aldehyde, and an alkene, is a notable example that has been effectively employed for the synthesis of substituted quinolines.[7]

Transition Metal-Catalyzed Syntheses: Precision and Control

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinolines are no exception.[2] Palladium-catalyzed reactions, such as the carbonylative Sonogashira coupling followed by cyclization, have been developed for the efficient construction of the 4-quinolone scaffold.[3] These methods often proceed under mild conditions and exhibit high functional group compatibility.[3] Copper-catalyzed cyclization reactions have also been reported for the synthesis of 2,3-substituted 4-quinolones.[10]

Diagram of a Modern Synthetic Workflow:

Caption: Modern synthetic approaches to the quinoline core.

Step-by-Step Protocol for a Palladium-Catalyzed Carbonylative Cyclization: [3]

-

Reaction Setup: To a reaction vessel, add the o-iodoaniline (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper co-catalyst (e.g., CuI, 4 mol%), and a suitable base (e.g., Et₃N, 2.0 mmol) in a solvent such as DMF.

-

Carbonylation: The reaction mixture is stirred under a carbon monoxide atmosphere (balloon pressure) at a specified temperature (e.g., 80 °C) for a designated time.

-

Workup and Purification: Upon completion, the reaction is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-quinolone.

Conclusion and Future Perspectives

The synthesis of the this compound core has evolved significantly from its classical roots. While the Gould-Jacobs, Conrad-Limpach, and Camps reactions remain valuable tools, modern synthetic methodologies, including multicomponent reactions and transition metal catalysis, have opened new avenues for the efficient and diverse synthesis of this important scaffold. The continued development of novel synthetic strategies will undoubtedly lead to the discovery of new this compound-based therapeutic agents with improved efficacy and safety profiles. The ability to precisely control substitution patterns on the quinoline ring is paramount for fine-tuning the biological activity of these compounds, and future research will likely focus on developing even more selective and versatile synthetic methods.

References

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.

- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Center for Biotechnology Information.

- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Royal Society of Chemistry.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). Royal Society of Chemistry.

- Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI.

- Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). ResearchGate.

- Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. (2024). International Journal for Research in Applied Science and Engineering Technology.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.

- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (n.d.). National Center for Biotechnology Information.

- Synthesis of Fluoroquinolone Antibiotics. (2010). Química Orgánica.

- Camps cyclization of ketoamide insertion products to provide 4‐quinolones. (n.d.). ResearchGate.

- Gould–Jacobs reaction. (n.d.). Wikipedia.

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). National Center for Biotechnology Information.

- The methods of synthesis, modification, and biological activity of 4-quinolones (review). (2025). De Gruyter.

- Synthesis of Fluoroquinolone Antibiotics. (n.d.). Química Orgánica.

- Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 503-504). Cambridge University Press.

- Conrad–Limpach synthesis. (n.d.). Wikipedia.

- Camp cyclization of ketoamide insertion products to provide quinolones. (n.d.). ResearchGate.

- Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica.

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). National Center for Biotechnology Information.

- The general chemical structure of FQNs (1,4-quinolones) and numbering... (n.d.). ResearchGate.

- Conrad-Limpach Synthesis. (n.d.). SynArchive.

- Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. (n.d.). Technical University of Denmark.

- Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. (2025). ResearchGate.

- Camps quinoline synthesis. (n.d.). Wikipedia.

Sources

- 1. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 14. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 15. researchgate.net [researchgate.net]

- 16. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-Fluoroquinoline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core spectroscopic methods for the characterization of 4-fluoroquinoline. As a foundational heterocyclic motif in medicinal chemistry and materials science, a thorough understanding of its spectroscopic signature is paramount for unambiguous structural verification, purity assessment, and the interpretation of molecular interactions. This document moves beyond a procedural checklist to offer insights into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure and its Spectroscopic Implications

This compound is a bicyclic aromatic compound where a benzene ring is fused to a pyridine ring, with a fluorine atom substituted at the C4 position. The introduction of the highly electronegative fluorine atom and the nitrogen heteroatom profoundly influences the electronic distribution within the aromatic system. This creates a unique electronic landscape that is directly interrogated by various spectroscopic techniques. Understanding these electronic perturbations is key to interpreting the resulting spectra with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information on the connectivity and chemical environment of each nucleus. A complete NMR characterization involves the analysis of ¹H, ¹³C, and ¹⁹F spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the disposition of all protons within the molecule. The aromatic region is particularly informative.

-

Key Interpretive Insights: The electron-withdrawing effects of the nitrogen and fluorine atoms cause a general downfield shift for the protons of the quinoline core compared to benzene. The proton at position 2 (H2) is typically the most deshielded due to its proximity to the nitrogen atom. Crucially, the fluorine atom at C4 will couple with adjacent protons, most notably H3 and H5, resulting in characteristic splitting patterns (doublets or doublet of doublets) that are invaluable for definitive assignments.

-

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Instrumental Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion. The instrument's probe should be tuned to the ¹H frequency, and the magnetic field shimmed for high resolution.

-

Data Acquisition: A standard one-dimensional proton experiment is typically sufficient. The spectral width should encompass the entire expected range of proton signals (e.g., 0-10 ppm). The number of scans should be adjusted to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework.

-

Key Interpretive Insights: The most prominent feature is the large one-bond coupling constant (¹JCF) between C4 and the directly attached fluorine, which splits the C4 signal into a distinct doublet. This provides unambiguous confirmation of the fluorine's position. The chemical shifts of the other carbons are also influenced by the substituents, providing a unique fingerprint of the molecule.

-

Experimental Protocol: ¹³C NMR of this compound

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumental Setup: The probe is tuned to the ¹³C frequency.

-

Data Acquisition: A standard proton-decoupled ¹³C experiment is commonly used to simplify the spectrum to a series of singlets (except for the fluorine-coupled carbons). A greater number of scans is necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

-

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique.

-

Key Interpretive Insights: The ¹⁹F spectrum will typically show a single resonance, the chemical shift of which is highly sensitive to the local electronic environment. This signal will be split by coupling to nearby protons (H3 and H5), providing complementary information to the ¹H NMR spectrum.

-

Experimental Protocol: ¹⁹F NMR of this compound

-

Sample Preparation: The same sample can be used.

-

Instrumental Setup: The probe is tuned to the ¹⁹F frequency.

-

Data Acquisition: A standard one-dimensional ¹⁹F experiment is performed. An external reference standard (e.g., CFCl₃) is often used for chemical shift referencing.

-

Typical NMR Data Summary for this compound (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | ~8.8 - 7.2 | m | - |

| ¹³C | ~163 - 110 | m | ¹JCF ≈ 250 Hz |

| ¹⁹F | ~ -110 | m | - |

Note: Specific chemical shifts and coupling constants can vary with solvent and instrument field strength.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound.[1]

-

Key Interpretive Insights: In a typical mass spectrum, the molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight of C₉H₆NF. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental formula. The fragmentation pattern, often induced by techniques like electron ionization (EI), can offer further structural clues.[2][3]

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, generating a mass spectrum.

-

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of its functional groups and overall structure.[4][5][6]

-

Key Interpretive Insights:

-

C-F Stretch: A strong absorption in the IR spectrum, typically in the 1200-1000 cm⁻¹ region, is indicative of the C-F bond.[7][8]

-

Aromatic Vibrations: C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are found in the 1650-1450 cm⁻¹ region.[9]

-

-

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the clean crystal is recorded, followed by the spectrum of the sample. The instrument's software automatically generates the final absorbance spectrum.

-

UV-Vis Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound.[10][11][12]

-

Key Interpretive Insights: The aromatic system gives rise to strong π → π* transitions, typically observed in the UV region. The presence of the nitrogen atom also allows for weaker n → π* transitions. The absorption maxima (λmax) and their intensities are characteristic of the molecule.[13]

-

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer.

-

Data Acquisition: A baseline spectrum of the solvent is recorded. The sample spectrum is then measured over the desired wavelength range (e.g., 200-400 nm).

-

Integrated Spectroscopic Workflow: A Self-Validating Approach

The strength of spectroscopic characterization lies in the synergistic integration of data from these diverse techniques. Each method provides a unique piece of structural information, and their collective agreement forms a self-validating system for structural confirmation and purity assessment.

Caption: Integrated workflow for the comprehensive spectroscopic characterization of this compound.

This integrated approach, where the molecular formula from MS is corroborated by NMR data, and the functional groups identified by IR are consistent with the overall structure, provides the highest level of confidence in the analytical results.

References

- Neugebauer, U., Szeghalmi, A., Schmitt, M., Kiefer, W., Popp, J., & Holzgrabe, U. (2005). Vibrational spectroscopic characterization of fluoroquinolones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(7), 1505-1517. [Link]

- Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry.

- Michaleas, S., & Antoniadou-Vyza, E. (2006). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 405-410. [Link]

- Jha, K. K., & Jha, A. K. (2020). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. International Journal of Chemistry Studies, 4(4), 01-03. [Link]

- Al-Shehri, A. S., et al. (2019). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2019, 8950921. [Link]

- Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. [Link]

- Puspitasari, F., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Journal of Applied Pharmaceutical Science, 12(06), 136-143. [Link]

- Tang, Q., et al. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1435-1445. [Link]

- Rybak, P., et al. (2015). Fluorescence quenching of fluoroquinolone antibiotics by 4-hydroxy-TEMPO in aqueous solution. Journal of Photochemistry and Photobiology B: Biology, 142, 127-133. [Link]

- Sahoo, S., et al. (2011). Raman spectroscopy as an analytical tool for characterization of fluoroquinolones. Journal of Pharmacy Research, 4(4), 1129-1131. [Link]

- Abdel-Moety, E. M., et al. (2018). Spectrophotometric determination of four fluoroquinolones in pharmaceuticals through ion pair complex formation. Journal of the Association of Arab Universities for Basic and Applied Sciences, 25(1), 43-52. [Link]

- Guerard, F., et al. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 26(11), 3290. [Link]

- Shadique, M. A., & Pratik, P. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 09-11. [Link]

- Fuzik, T., et al. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 224(1), 123-134. [Link]

- Zweigenbaum, J., & Henion, J. (1997). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 69(19), 3986-3993. [Link]

- Al-Ghannam, S. M., et al. (2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. Scientific Reports, 14(1), 21966. [Link]

- Dorofeev, V. L. (2004). Infrared spectra and the structure of drugs of the fluoroquinolone group. Pharmaceutical Chemistry Journal, 38(12), 693-697. [Link]

- Kowalczuk, D., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1475. [Link]

- Shadique, M. A., & Pratik, P. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of University of Shanghai for Science and Technology, 16(5), 58-62. [Link]

Sources

- 1. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Vibrational spectroscopic characterization of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistryjournal.in [chemistryjournal.in]

- 6. researchgate.net [researchgate.net]

- 7. ajabs.org [ajabs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Fluoroquinoline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroquinoline stands as a foundational heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a fluorinated analog of quinoline, its unique electronic properties impart distinct reactivity and potential for biological activity. This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on the practical insights required for its application in research and development. The strategic placement of the fluorine atom at the C4-position dramatically influences the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution, a key reaction in the synthesis of a vast array of functionalized quinoline derivatives.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic aromatic compound with the molecular formula C₉H₆FN and a molecular weight of 147.15 g/mol .[1][2] The core structure consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at position 4.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the quinoline ring system. This effect is most pronounced at the C4 position, rendering it electron-deficient and thus highly susceptible to nucleophilic attack. This electronic perturbation is the cornerstone of this compound's utility as a synthetic intermediate.

A summary of its key identifiers and predicted properties is presented below:

| Property | Value | Source |

| CAS Number | 394-70-7 | [1][2] |

| Molecular Formula | C₉H₆FN | [1][2] |

| Molecular Weight | 147.15 g/mol | [1][2] |

| Predicted pKa | 3.87 ± 0.13 | [1] |

While extensive experimental data for the parent this compound is not broadly compiled, the properties of the closely related fluoroquinolone antibiotics, which share the fluorinated quinoline core, provide valuable insights into its expected behavior, including low aqueous solubility under neutral pH conditions.[3][4]

Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several established synthetic strategies for quinoline synthesis, with modifications to introduce the fluorine atom at the desired position. A prevalent and adaptable methodology is the Gould-Jacobs reaction.

Gould-Jacobs Reaction Pathway

This versatile method typically begins with an appropriately substituted aniline, which undergoes condensation with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form the quinolone ring system. To synthesize a this compound core, one would ideally start with an aniline precursor that facilitates the eventual introduction or presence of the C4-fluoro group.

A general workflow for synthesizing a substituted quinolone core, which can be conceptually adapted for this compound, is as follows:

Figure 1: General workflow for quinolone synthesis via the Gould-Jacobs reaction.

Experimental Protocol Insight (Conceptual):

-

Condensation: An appropriately substituted fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME). This reaction is typically carried out by heating the neat reactants or in a high-boiling solvent. The choice of aniline is critical; for instance, starting with 3-fluoroaniline could potentially lead to a mixture of isomers, necessitating careful control of cyclization conditions to favor the desired this compound product.

-

Thermal Cyclization: The resulting anilinomethylenemalonate intermediate is heated in a high-boiling solvent such as diphenyl ether. This high-temperature step induces an intramolecular cyclization to form the ethyl 4-hydroxyquinoline-3-carboxylate. The "hydroxy" tautomer is in equilibrium with the more stable 4-oxo form.

-

Hydrolysis and Decarboxylation: The ester is then saponified to the corresponding carboxylic acid. Subsequent decarboxylation, often achieved by heating, would yield the 4-hydroxyquinoline.

-

Fluorination (if not already present): If a 4-hydroxyquinoline is synthesized, a subsequent fluorination step would be necessary. This can be a challenging transformation, and often it is more strategic to introduce the fluorine atom earlier in the synthesis. An alternative is to start with a precursor that already contains the fluorine atom in the desired position.

A more direct route involves the halogen exchange reaction from a more readily available 4-chloroquinoline.

Synthesis from 4-Chloroquinoline via Halogen Exchange

A practical and often high-yielding approach to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction on 4-chloroquinoline using a fluoride source.

Figure 2: Synthesis of this compound via Halogen Exchange.

Protocol: Synthesis of this compound from 4-Chloroquinoline

-

Reaction Setup: To a solution of 4-chloroquinoline (1.0 eq) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane, add a source of fluoride ions, such as spray-dried potassium fluoride (KF) (2.0-3.0 eq), and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) (0.1 eq).

-

Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-200 °C) and monitor the progress by a suitable chromatographic technique (e.g., TLC or GC-MS).

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into ice water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation to afford this compound.

Causality Behind Experimental Choices: The use of a polar aprotic solvent is crucial as it solvates the potassium cation, leaving the fluoride anion more "naked" and nucleophilic. The high temperature is necessary to overcome the activation energy of the SₙAr reaction on the quinoline ring. The phase-transfer catalyst facilitates the transport of the fluoride ion into the organic phase where the substrate is dissolved.

Spectroscopic Properties

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic coupling patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling with adjacent protons and with the ¹⁹F nucleus. The proton at the C3 position is expected to show a doublet with a significant coupling constant to the fluorine at C4.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms. The carbon atom attached to the fluorine (C4) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. The chemical shifts of the other carbons will also be influenced by the electronegativity of the fluorine atom.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. For this compound, a single signal is expected. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Coupling to nearby protons (e.g., H3 and H5) will result in a multiplet structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1450 | Aromatic C=C and C=N stretching |

| ~1250-1000 | C-F stretching (strong) |

| ~900-675 | Aromatic C-H out-of-plane bending |

The strong absorption band for the C-F stretch is a key diagnostic feature.[2][3]

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 147 under electron ionization (EI) conditions. The fragmentation pattern will be influenced by the stability of the quinoline ring system. Common fragmentation pathways for fluoroquinolones involve the loss of small neutral molecules.[4][5]

Chemical Reactivity: The Dominance of Nucleophilic Aromatic Substitution (SₙAr)

The most significant aspect of this compound's reactivity is its high susceptibility to nucleophilic aromatic substitution (SₙAr) at the C4 position. The strong electron-withdrawing nature of both the fluorine atom and the ring nitrogen activates this position towards attack by nucleophiles.

Figure 3: General mechanism of SₙAr on this compound.

The fluorine atom is an excellent leaving group in SₙAr reactions, a counterintuitive fact when considering bond strength. This is because the rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer intermediate, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.[6]

Reactions with Amine Nucleophiles

A particularly important class of SₙAr reactions involves amine nucleophiles, as this is a key step in the synthesis of many fluoroquinolone antibiotics. For example, the reaction of a this compound core with piperazine or a substituted piperazine introduces the C7 side chain characteristic of drugs like ciprofloxacin.

Protocol: Nucleophilic Aromatic Substitution with Piperidine (Model Reaction)

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP). Add piperidine (1.2-1.5 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Execution: Heat the mixture to 80-120 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield 4-(piperidin-1-yl)quinoline.

Expert Insight: The choice of base is critical to deprotonate the amine nucleophile, increasing its nucleophilicity. An excess of the amine can sometimes be used to act as both the nucleophile and the base. The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, most notably as the core of the vast family of fluoroquinolone antibiotics.[7] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The fluorine atom at C6 (in the standard numbering of fluoroquinolones, which corresponds to C7 in the parent quinoline) is known to enhance gyrase inhibition and cell penetration. While this compound itself is not the active drug, its derivatives, formed through SₙAr reactions at the 4-position, are.

The ability to readily functionalize the 4-position allows for the systematic exploration of structure-activity relationships (SAR). By varying the nucleophile introduced at this position, researchers can modulate the antibacterial spectrum, potency, pharmacokinetic properties, and safety profile of the resulting compounds.

Conclusion

This compound is a versatile and highly valuable building block in organic synthesis, primarily due to the reactivity imparted by the C4-fluorine substituent. Its importance is underscored by its central role in the synthesis of fluoroquinolone antibiotics, a clinically vital class of antibacterial agents. A thorough understanding of its synthesis, spectroscopic characteristics, and, most importantly, its reactivity in nucleophilic aromatic substitution reactions is essential for chemists engaged in the design and development of novel pharmaceuticals and functional materials. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this compound in the research laboratory.

References

- Guidechem. This compound 394-70-7 wiki. [URL: https://www.guidechem.com/wiki/4-fluoroquinoline-394-70-7.html]

- Santa Cruz Biotechnology. This compound. [URL: https://www.scbt.com/p/4-fluoroquinoline-394-70-7]

- E-Siong, L., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Medicinal Chemistry, 14(5), 796-825. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/md/d3ra00749a]

- University of Nigeria. Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. [URL: https://www.unn.edu.ng/publications/files/images/Microsoft%20Word%20-%20THERMODYNAMICS%20OF%20THE%20AQUEOUS%20SOLUBILITY%20OF%20SOME%20FLUOROQUINOLONES.pdf]

- Eboka, C. J., & Okeri, J. I. (2014). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Journal of Science and Practice of Pharmacy, 1(1), 38-42. [URL: https://www.jsppharm.org/index.php/jspp/article/download/10/7]

- Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2010/identification-of-multiple-sites-of-intra-molecular-protonation-and-different-fragmentation-patterns-within-the-fluoroquinolone-class-of-antibiotics-in-porcine-muscle-extracts-using-travelling-wave-ion-mobility-mass-spectrometry.html]

- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [URL: https://www.youtube.

Sources

- 1. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. waters.com [waters.com]

- 6. chemistryjournal.in [chemistryjournal.in]

- 7. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents [scirp.org]

The Advent of a Synthetic Antibacterial Powerhouse: A Technical Guide to the Discovery and History of 4-Fluoroquinoline Compounds

This guide provides an in-depth exploration of the discovery and historical development of 4-fluoroquinoline compounds, a class of synthetic antibacterial agents that have revolutionized the treatment of infectious diseases. From a serendipitous discovery to rationally designed molecules with potent broad-spectrum activity, the story of fluoroquinolones is a testament to the synergy of medicinal chemistry, microbiology, and clinical science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core scientific principles, developmental milestones, and the enduring legacy of these critical therapeutic agents.

The Genesis: An Accidental Discovery and the Dawn of the Quinolones

The journey of the quinolone antibiotics began not with a targeted drug discovery program, but as a fortuitous byproduct of antimalarial research. In 1962, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated a 7-chloroquinoline derivative that exhibited modest antibacterial activity.[1] This unexpected finding sparked further investigation, leading to the synthesis of the first quinolone antibacterial agent, nalidixic acid.[2][3][4]

Nalidixic acid, technically a naphthyridone, was introduced for clinical use in 1967.[3][5][6] Its spectrum of activity was primarily limited to Gram-negative bacteria, and it was mainly used for the treatment of urinary tract infections.[2][7] While a significant first step, nalidixic acid's utility was hampered by its narrow spectrum, modest potency, and the rapid development of bacterial resistance.[5][8] This set the stage for a new chapter in quinolone research: the quest for enhanced efficacy and a broader spectrum of activity.

The Fluorine Revolution: A Quantum Leap in Potency and Spectrum

The transformative breakthrough in quinolone research came with the introduction of a fluorine atom at the C-6 position of the quinolone ring. This single atomic substitution dramatically enhanced the antibacterial potency and broadened the spectrum of activity, giving rise to the era of the fluoroquinolones.[6][9]

In 1977, researchers at Kyorin Seiyaku in Japan synthesized norfloxacin, the first of the "new quinolones."[10][11] The addition of the fluorine atom at C-6 and a piperazine ring at C-7 resulted in a compound with significantly improved activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive bacteria.[7][8][10] This marked a pivotal moment, expanding the clinical utility of quinolones beyond uncomplicated urinary tract infections.

Building on the success of norfloxacin, scientists at Bayer Pharmaceuticals made another crucial discovery in the early 1980s. They found that replacing the ethyl group at the N-1 position with a cyclopropyl group further enhanced antibacterial activity.[12][13] This led to the development of ciprofloxacin, which was patented in 1983 and introduced in 1987.[14][15] Ciprofloxacin exhibited even greater potency than norfloxacin against Gram-negative pathogens and became a blockbuster drug, solidifying the importance of the fluoroquinolone class in modern medicine.[12][13]

Timeline of Key Discoveries in this compound Development

| Year | Key Compound/Discovery | Significance |

| 1962 | Nalidixic Acid | First synthetic quinolone antibacterial agent discovered.[2][3][4] |

| 1977 | Norfloxacin | First fluoroquinolone with a fluorine atom at C-6, leading to a broader spectrum.[10][11] |

| 1983 | Ciprofloxacin | Introduction of the N-1 cyclopropyl group, significantly enhancing potency.[12][13][14] |

| Late 1980s | "Respiratory Quinolones" | Development of compounds like levofloxacin and moxifloxacin with enhanced activity against Gram-positive respiratory pathogens.[7] |

Mechanism of Action: Targeting the Heart of Bacterial Replication

The antibacterial efficacy of 4-fluoroquinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[16][17][18] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[19]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the main target.[17][19]

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[18][20] This leads to the accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death. The selective toxicity of fluoroquinolones arises from their significantly higher affinity for bacterial topoisomerases compared to their mammalian counterparts.

Caption: Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV.

Structure-Activity Relationship (SAR): The Blueprint for Potency

The development of successive generations of fluoroquinolones has been guided by extensive structure-activity relationship (SAR) studies. These studies have elucidated the critical structural features that govern the antibacterial potency, spectrum, and pharmacokinetic properties of these compounds.

-

N-1 Substituent: The substituent at the N-1 position plays a crucial role in determining antibacterial potency. The introduction of a cyclopropyl group, as seen in ciprofloxacin, dramatically enhances activity against Gram-negative bacteria.[1][12][13] Other small alkyl groups like ethyl are also favorable.

-

C-6 Fluorine: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is essential for high antibacterial activity.[6][9] It is believed to enhance the binding of the drug to the DNA gyrase-DNA complex.

-

C-7 Substituent: The substituent at the C-7 position influences the antibacterial spectrum and pharmacokinetic properties. A piperazine ring, as in norfloxacin and ciprofloxacin, confers broad-spectrum activity. Modifications to this ring have led to newer generations of fluoroquinolones with enhanced activity against Gram-positive and atypical pathogens.

-

C-3 Carboxylic Acid and C-4 Carbonyl: The carboxylic acid group at C-3 and the carbonyl group at C-4 are essential for the antibacterial activity of quinolones.[1] They are involved in the binding of the drug to the DNA gyrase enzyme.

Caption: A simplified workflow for the synthesis of ciprofloxacin.

The Challenge of Resistance: An Evolving Battlefield

The widespread use of fluoroquinolones has inevitably led to the emergence of bacterial resistance, a significant challenge in clinical practice. [21][22][23]The primary mechanisms of resistance to fluoroquinolones involve:

-

Target-Site Mutations: The most common mechanism of resistance is the alteration of the drug's targets, DNA gyrase and topoisomerase IV. Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of these enzymes, reduce the binding affinity of fluoroquinolones. [4][7][12][18][24]Common mutations include substitutions at serine 83 and aspartate 87 in GyrA, and serine 80 and glutamate 84 in ParC (E. coli numbering). [7]* Reduced Drug Accumulation: Bacteria can also develop resistance by reducing the intracellular concentration of the drug. This can be achieved through decreased uptake, due to alterations in the outer membrane porins, or increased efflux, through the overexpression of multidrug resistance (MDR) efflux pumps. [21][23]* Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids is another mechanism that contributes to the spread of fluoroquinolone resistance. [22]These plasmids can carry genes that protect the bacterial DNA gyrase from the action of fluoroquinolones or encode efflux pumps.

The continuous evolution of resistance necessitates the judicious use of existing fluoroquinolones and the development of new agents that can overcome these resistance mechanisms.

Comparative In Vitro Activity of Early Quinolones

| Compound | MIC90 (µg/mL) for E. coli | MIC90 (µg/mL) for P. aeruginosa |

| Nalidixic Acid | ≤16 | >128 |

| Norfloxacin | ≤0.25 | ≤4 |

| Ciprofloxacin | ≤0.06 | ≤1 |

| Data compiled from multiple sources for illustrative purposes. | ||

| [3][20][25][26][27] |

The Future of 4-Fluoroquinolones: A Continuing Legacy